

Spectral Data Analysis of 2-Amino-6-methylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Amino-6-methylbenzonitrile** ($C_8H_8N_2$), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete public spectral dataset for this specific compound, this guide combines experimental data from structurally analogous molecules with established spectroscopic principles to offer a robust analytical framework.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectral data for **2-Amino-6-methylbenzonitrile** based on analysis of related compounds and known spectral correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectral Data for **2-Amino-6-methylbenzonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	Triplet	1H	Aromatic H (C4-H)
~6.6 - 6.8	Doublet	1H	Aromatic H (C5-H or C3-H)
~6.5 - 6.7	Doublet	1H	Aromatic H (C3-H or C5-H)
~4.0 - 5.0	Broad Singlet	2H	-NH ₂
~2.4	Singlet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **2-Amino-6-methylbenzonitrile**

Chemical Shift (δ , ppm)	Assignment
~150	C-NH ₂
~138	C-CH ₃
~132	Aromatic CH
~129	Aromatic CH
~118	C-CN
~115	Aromatic CH
~110	C-CN (quaternary)
~20	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Amino-6-methylbenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium to Weak	Aliphatic C-H stretch (-CH ₃)
2230 - 2210	Strong, Sharp	C≡N stretch (nitrile)
1620 - 1580	Strong	N-H bend (scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C stretch
850 - 750	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Amino-6-methylbenzonitrile**

m/z	Ion	Notes
132	[M] ⁺	Molecular Ion
117	[M - CH ₃] ⁺	Loss of a methyl group
105	[M - HCN] ⁺	Loss of hydrogen cyanide

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-6-methylbenzonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover a range of 0-160 ppm.
 - A significantly larger number of scans will be required compared to the ^1H NMR spectrum to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample holder (KBr pellet press or clean ATR crystal) prior to sample analysis.

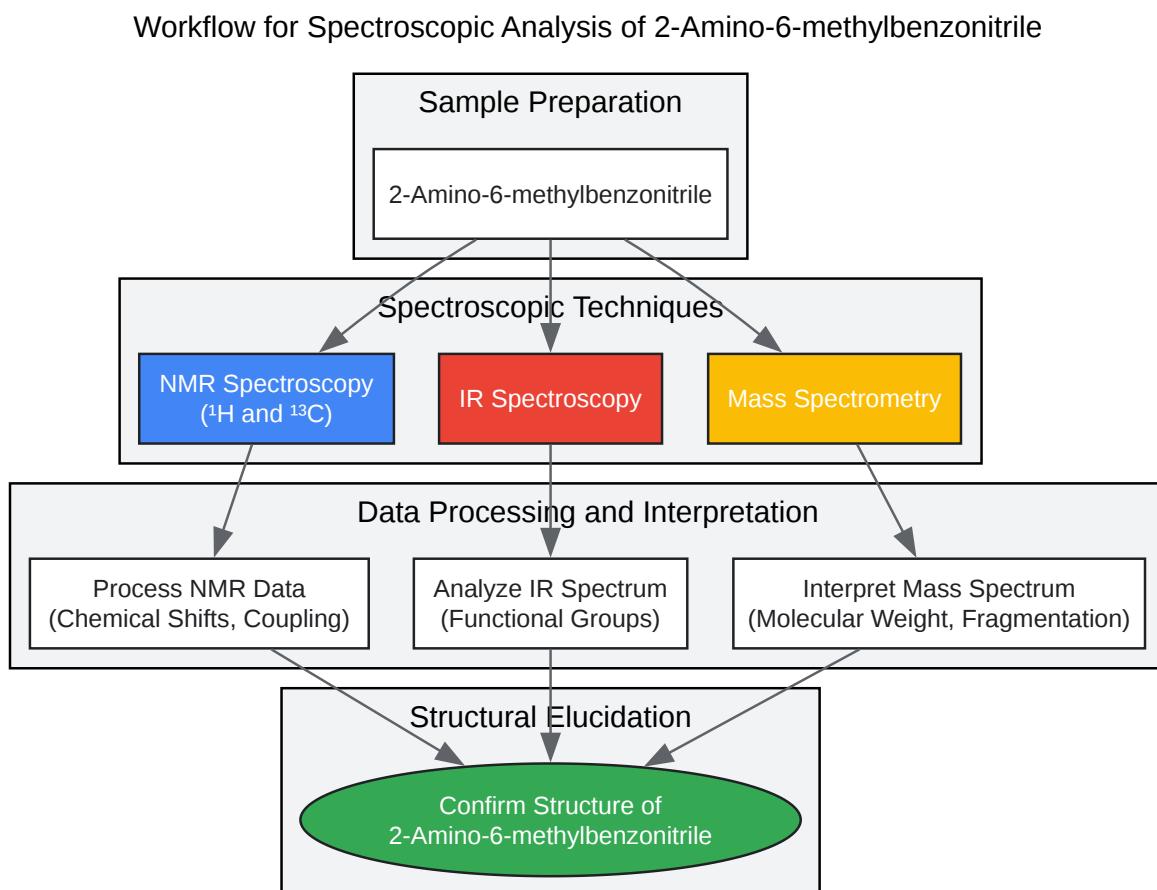
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like **2-Amino-6-methylbenzonitrile**.



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Workflow for Spectroscopic Analysis

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